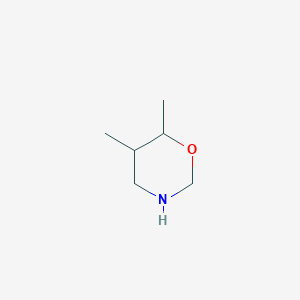

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

Description

Historical Development and Evolution of 1,3-Oxazine Research

The study of oxazines, six-membered heterocyclic compounds containing one oxygen and one nitrogen atom, has a rich history. The first synthesis of aromatic 1,3-oxazine compounds was reported by Holly and Cope in 1944, often prepared through methodologies like the Mannich or Betti reactions. ijnc.irresearchgate.net Research initially focused on the synthesis and properties of the aromatic and partially unsaturated (dihydro-1,3-oxazine) ring systems. These efforts established 1,3-oxazines as a significant class of heterocycles, demonstrating their utility as synthetic intermediates and revealing a wide spectrum of biological activities. researchgate.netumpr.ac.id

The evolution of this research naturally led to the exploration of the fully saturated analogs, the tetrahydro-1,3-oxazines. These compounds presented more complex stereochemical questions due to their non-planar, cyclohexane-like structures. The development of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, was crucial in allowing chemists to probe the three-dimensional structures and conformational dynamics of these saturated rings, paving the way for a deeper understanding of their chemical behavior. researchgate.netrsc.org

Foundational Principles of Saturated Heterocyclic Chemistry Relevant to Tetrahydro-1,3-Oxazines

The chemical nature of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is governed by the foundational principles of saturated heterocyclic chemistry. Like cyclohexane (B81311), the tetrahydro-1,3-oxazine ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. The presence of the heteroatoms (oxygen at position 1 and nitrogen at position 3) introduces key differences, including altered bond lengths, bond angles, and the potential for nitrogen inversion.

Academic Significance of this compound and its Derivatives in Modern Organic Synthesis and Design

While specific, documented applications of this compound as a standalone reagent in the academic literature are not widespread, the academic significance of the substituted tetrahydro-1,3-oxazine scaffold is substantial. These heterocycles are recognized as valuable intermediates in organic synthesis. ijnc.ir Their rigid, chair-like conformation and defined stereochemistry make them useful as chiral auxiliaries or as precursors for the stereocontrolled synthesis of other important molecules, such as amino alcohols.

The general synthetic utility of the tetrahydro-1,3-oxazine ring system can be illustrated by several key reaction types:

Ring-Opening Reactions: The C-O or C-N bonds within the oxazine (B8389632) ring can be cleaved under various conditions to yield highly functionalized acyclic compounds, such as 1,3-amino alcohols. The stereocenters established in the heterocyclic ring can be transferred to the final product, making this a powerful strategy in asymmetric synthesis.

As Chiral Templates: When synthesized from chiral starting materials, tetrahydro-1,3-oxazines can serve as templates. Reactions performed on substituents attached to the ring can be influenced by the ring's stereochemistry, directing the approach of reagents to one face of the molecule.

Precursors to More Complex Heterocycles: The tetrahydro-1,3-oxazine ring can be a starting point for the synthesis of more complex, fused heterocyclic systems. nih.gov For example, a recent study described the rearrangement of isoxazolidines to form tetrahydro-1,3-oxazines, which were then used to synthesize chiral pyrrolidines. rsc.org

The presence of the 5,6-dimethyl groups in the target compound introduces specific stereochemical control that could be exploited in such synthetic strategies. The defined spatial arrangement of these methyl groups could influence the facial selectivity of reactions at other positions on the ring or on substituents.

Table 1: Representative Synthetic Transformations of the Tetrahydro-1,3-Oxazine Ring

| Transformation | Reagents/Conditions | Product Type | Synthetic Value |

|---|---|---|---|

| Reductive Ring Cleavage | H₂, Raney Ni or LiAlH₄ | 1,3-Amino alcohol | Access to functionalized acyclic chiral building blocks. |

| N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | N-Substituted Oxazines | Modification of electronic properties and steric environment. |

| Rearrangement | Lewis acids / Reactive bromides | Other Heterocycles (e.g., Pyrrolidines) | Skeletal diversification and access to different ring systems. rsc.org |

Current Research Landscape and Unaddressed Challenges in Tetrahydro-1,3-Oxazine Chemistry

The contemporary research landscape in 1,3-oxazine chemistry is focused on the development of novel, efficient, and stereoselective synthetic methods. There is a strong emphasis on "green chemistry" principles, utilizing multicomponent reactions, environmentally benign catalysts, and solvent-free conditions to construct the oxazine ring. researchgate.net One-pot syntheses that generate molecular complexity quickly from simple starting materials are of particular interest. researchgate.net

Despite significant progress, several challenges remain in the field:

Stereocontrol: While the general conformational preferences are understood, achieving precise control over the stereochemistry during synthesis, especially for polysubstituted systems like this compound, remains a significant hurdle. Developing new catalytic asymmetric methods for their synthesis is a key area of ongoing research.

C-H Functionalization: The direct functionalization of C-H bonds on the saturated ring is a highly sought-after but challenging goal. Success in this area would provide new, efficient pathways to novel derivatives without the need for pre-functionalized starting materials.

Exploring Chemical Space: A vast number of substituted tetrahydro-1,3-oxazines remain unsynthesized and unstudied. The systematic exploration of these compounds, including their physical properties and reactivity, could uncover new synthetic tools and molecules with unique properties.

Future research will likely focus on addressing these challenges through the development of new catalytic systems and synthetic methodologies, thereby expanding the utility of the tetrahydro-1,3-oxazine scaffold in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

51673-86-0 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

5,6-dimethyl-1,3-oxazinane |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-8-6(5)2/h5-7H,3-4H2,1-2H3 |

InChI Key |

VEBZEOURQHLIJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCOC1C |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydro 5,6 Dimethyl 2h 1,3 Oxazine and Its Analogues

Cyclization Strategies for Tetrahydro-1,3-Oxazine Ring Formation

The fundamental approach to synthesizing tetrahydro-1,3-oxazines involves the formation of the six-membered ring through various cyclization reactions. These strategies depend on the selection of appropriate starting materials and reaction conditions to facilitate the desired ring closure.

Mannich-type Condensations and Related Aminoalkylation Approaches

Mannich-type reactions are a cornerstone in the synthesis of 1,3-oxazine derivatives. academie-sciences.fr This class of reactions typically involves the aminoalkylation of a suitable nucleophile. In the context of tetrahydro-1,3-oxazine synthesis, this often translates to a one-pot condensation of an amino alcohol with an aldehyde or ketone. nih.gov A common pathway involves the reaction of a primary amine, formaldehyde (B43269), and a phenol (B47542) or naphthol derivative. academie-sciences.frijrpr.com

The mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by an electron-rich compound like a phenol. academie-sciences.fr A second Mannich-type condensation can occur with another molecule of formaldehyde, followed by an intramolecular cyclization to yield the 1,3-oxazine ring. academie-sciences.fr A variation of this reaction involves using amino alcohols, such as 3-aminopropan-1-ol, which react with formaldehyde and CH- or NH-acidic compounds to directly form N-substituted tetrahydro-1,3-oxazines. researchgate.net

Table 1: Examples of Mannich-type Reactions for 1,3-Oxazine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| β-Naphthol | Aniline | Formaldehyde | Thiamine (B1217682) hydrochloride (VB1) | Naphtho[1,2-e] rsc.orgorganic-chemistry.orgoxazine (B8389632) derivative | academie-sciences.fr |

| 2-Naphthol | Various Aldehydes | Ammonia | None specified | 1,3-Disubstituted-2,3-dihydro-1H-naphtoxazines | researchgate.net |

| 3-Aminopropan-1-ol | Formaldehyde | CH or NH acids | Not applicable | N-substituted tetrahydro-1,3-oxazines | researchgate.net |

| Isobutyraldehyde | Formaldehyde (2 equiv.) | Methylamine hydrochloride | Alcohol (solvent) | 6-Alkoxytetrahydro-5,5-dimethyl-1,3-oxazine |

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a direct route to the tetrahydro-1,3-oxazine ring by forming a bond between two reactive centers within the same molecule. This method is crucial for establishing specific stereochemical outcomes. A key precursor for this strategy is the 1,3-amino alcohol, which can be cyclized with an aldehyde or ketone to form the oxazine ring.

For instance, the synthesis of thiadiazine 1-oxides, which are structurally related to oxazines, has been achieved through an acid-induced intramolecular cyclocondensation of 2-N-cyano-sulfonimidoyl amides. nih.gov This highlights a strategy where a precursor containing both the nitrogen and oxygen heteroatoms, separated by a three-carbon chain, is induced to cyclize. The specific synthesis of tetrahydro-1,3-oxazines via this route often involves the condensation of a 3-aminoalkanol with a carbonyl compound.

Table 2: Intramolecular Cyclization Approaches

| Precursor Type | Reaction Condition | Product | Reference |

|---|---|---|---|

| 2-N-cyano-sulfonimidoyl amides | Acid-induced hydrolysis and cyclocondensation | Thiadiazine 1-oxides | nih.gov |

| 1,3-Amino alcohols | Condensation with aldehydes/ketones | Tetrahydro-1,3-oxazines | nih.gov |

Cycloaddition Reactions in Tetrahydro-1,3-Oxazine Construction (e.g., [4+2] Cycloadditions)

[4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction, provide a powerful and atom-economical method for constructing six-membered heterocyclic rings like 1,3-oxazines. nih.gov This reaction involves the combination of a diene and a dienophile. To form a 1,3-oxazine, either the diene or the dienophile must contain the nitrogen and oxygen atoms in the correct relationship.

One approach involves the reaction of an oxa-diene with a nitrile, which serves as the dienophile, to afford 4H-1,3-oxazines. nih.gov While this initially produces an unsaturated ring, subsequent reduction can lead to the desired tetrahydro-1,3-oxazine. The reactivity in these cycloadditions can be enhanced by using electron-rich dienophiles, such as cyanamides. nih.gov Another strategy involves the reaction of N-sulfinyl compounds as heterodienophiles with a diene like 1,3-cyclohexadiene. nih.gov While 1,3-dipolar cycloadditions between a 1,3-dipole (like a nitrone) and a dipolarophile (like an alkene) form five-membered rings such as isoxazolidines, these are not direct routes to six-membered oxazines but can serve as precursors for rearrangements. nih.govwikipedia.org

Table 3: Cycloaddition Strategies for 1,3-Oxazine Ring Systems

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | Acyl(imidoyl)ketenes (oxa-dienes) | Cyanamides | 4H-1,3-oxazines | nih.gov |

| Intramolecular Diels-Alder | 4-Pyridazinecarbonitriles with alkyne side chains | N/A (intramolecular) | Fused benzonitriles (via oxazine intermediate) | mdpi.com |

Rearrangement Reactions (e.g., from Isoxazolidines)

Ring transformation and rearrangement reactions offer an alternative pathway to the tetrahydro-1,3-oxazine skeleton from other heterocyclic systems. A notable example is the rearrangement of isoxazolidines. rsc.org This novel approach allows for the synthesis of tetrahydro-1,3-oxazines from readily available isoxazolidine (B1194047) precursors. The reaction can be promoted by reactive organic bromides. rsc.org

Another documented method is the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines, which yields N-H-1,3-oxazinanes (tetrahydro-1,3-oxazines). organic-chemistry.org These products are valuable synthetic intermediates that can be subsequently converted into N-H-1,3-aminoalcohols. organic-chemistry.org Similarly, rhodium carbenoids can react with isoxazoles to produce 4H-1,3-oxazines through a ring expansion mechanism, likely proceeding through an ylide intermediate. nih.gov

Table 4: Rearrangement Reactions Yielding 1,3-Oxazines

| Starting Heterocycle | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Isoxazolidine | Reactive organic bromides | Tetrahydro-1,3-oxazine | rsc.org |

| Isoxazolidine | Ruthenium catalyst | N-H-1,3-oxazinane | organic-chemistry.org |

| Isoxazole | Rhodium carbenoid | 4H-1,3-oxazine | nih.gov |

Hydrogenation and Reduction Pathways of Unsaturated 1,3-Oxazines to Tetrahydro Forms

Many synthetic routes initially yield unsaturated 1,3-oxazine derivatives, such as 5,6-dihydro-2H-1,3-oxazines or 4H-1,3-oxazines. nih.govrug.nl The conversion of these unsaturated analogues to the fully saturated tetrahydro-1,3-oxazine ring is a critical subsequent step. This is typically achieved through hydrogenation or reduction reactions.

Catalytic hydrogenation is a highly effective method for this transformation. For example, alkylidene derivatives of tetrahydro-1,3-oxazin-6-ones can be reduced from the less hindered side using heterogeneous catalytic hydrogenation to provide cis-oxazinones with complete stereoselectivity. rsc.org This method is advantageous for controlling the stereochemistry of substituents on the newly formed saturated ring. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, solvent, temperature) are key to achieving high yields and selectivities.

Table 5: Reduction of 1,3-Oxazine Derivatives

| Substrate | Method | Product | Key Feature | Reference |

|---|---|---|---|---|

| Alkylidene tetrahydro-1,3-oxazin-6-ones | Heterogeneous catalytic hydrogenation | cis-Oxazinones | Completely stereoselective | rsc.org |

| Unsaturated 1,3-oxazines | General catalytic hydrogenation | Tetrahydro-1,3-oxazines | Saturation of the ring | N/A |

Multicomponent Reaction (MCR) Approaches to Tetrahydro-1,3-Oxazine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. academie-sciences.fr These reactions are particularly well-suited for the synthesis of heterocyclic systems like 1,3-oxazines. ijrpr.comresearchgate.netjetir.org

The synthesis of 1,3-oxazine derivatives via MCRs often involves the cyclocondensation of a primary amine, formaldehyde, and a substituted phenol or naphthol. academie-sciences.frijrpr.com This approach is valued for its operational simplicity, use of mild reaction conditions, and often environmentally friendly nature, especially when conducted in solvents like water. academie-sciences.frresearchgate.net Various catalysts, including biodegradable ones like thiamine hydrochloride (Vitamin B1) or reusable catalysts like alum, can be employed to promote these transformations efficiently. academie-sciences.frresearchgate.net The Asinger reaction, another type of MCR, has also been adapted for the synthesis of 5,6-dihydro-2H-1,3-oxazines by condensing an aldehyde, another oxo component, and ammonia. rug.nl

Table 6: Multicomponent Reactions for 1,3-Oxazine Synthesis

| Components | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| α- or β-Naphthol, Aniline, Formaldehyde | Thiamine hydrochloride (VB1) | Water | 1,3-Oxazine derivatives | academie-sciences.fr |

| α- or β-Naphthol, Aromatic Amine, Formaldehyde | Alum (KAl(SO₄)₂·12H₂O) | Water | Naphthoxazines | researchgate.net |

| β-Naphthol, Aromatic Amine, Formaldehyde | Amberlyst IR-120 | Not specified | Naphtho[2,1-e] rsc.orgorganic-chemistry.orgoxazine | jetir.org |

| 3-Hydroxy-2,2-dimethylpropionaldehyde, Oxo component, Ammonia | Not specified | Not specified | 5,6-Dihydro-2H-1,3-oxazine | rug.nl |

Catalytic Systems in Tetrahydro-1,3-Oxazine Synthesis

Catalysis is fundamental to the efficient synthesis of 1,3-oxazine derivatives, offering pathways with higher yields, milder reaction conditions, and greater selectivity. Various catalytic systems, including Lewis acids, organocatalysts, and transition metals, have been successfully employed.

Lewis acids are effective catalysts for promoting the cyclization reactions required for 1,3-oxazine formation. Gallium (III) nitrate (B79036), Ga(NO₃)₃, has been demonstrated as an efficient catalyst for the synthesis of complex doi.orgnih.govoxazine-piperazine derivatives. doi.org

In a notable example, the transformation of piperazinyl tri-tert-butyl-phenol precursors into their corresponding 2H-benzo[e] doi.orgnih.govoxazine derivatives was achieved in high yields. The reaction proceeds by heating a methanolic solution of the starting material with triethylamine (B128534) (Et₃N) and a stoichiometric amount of Ga(NO₃)₃·6H₂O. This method resulted in yields exceeding 80% after heating at 80°C for just 30 minutes. doi.org The study highlighted that while various Lanthanide(III) nitrate salts could also catalyze the reaction, Ga(NO₃)₃ provided significantly higher yields, establishing it as a more effective catalyst for this specific transformation. doi.org

Table 1: Ga(NO₃)₃-Catalyzed Synthesis of Benzo[e] doi.orgnih.govoxazine Analogues

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine triphenol derivative 3 | Ga(NO₃)₃·6H₂O | Methanol | 80°C | 30 min | >80% |

Organocatalysis offers a valuable alternative to metal-based catalysts, often utilizing non-toxic, readily available, and environmentally benign molecules. Thiamine hydrochloride (Vitamin B1) has been successfully used as a biodegradable and reusable organocatalyst for the synthesis of 1,3-oxazine derivatives. researchgate.net

This method typically involves a one-pot, three-component cyclocondensation of a primary amine, formaldehyde, and a phenol derivative (such as α- or β-naphthol). researchgate.net The reaction is performed in an aqueous medium, highlighting its green chemistry credentials. doi.org The use of 10 mol% of thiamine hydrochloride was found to be optimal, providing high product yields in a reasonable timeframe at room temperature. doi.org A key advantage of this system is the biodegradability of the catalyst and the use of water as a solvent, which is both abundant and environmentally friendly. doi.org

Table 2: Thiamine Hydrochloride-Catalyzed Synthesis of Naphtho doi.orgnih.govoxazine Derivatives in Water

| Amine | Phenol Component | Catalyst Loading | Solvent | Yield |

|---|---|---|---|---|

| Aniline | α-Naphthol | 10 mol% | Water | 88% |

| 4-Methylaniline | α-Naphthol | 10 mol% | Water | 92% |

| Aniline | β-Naphthol | 10 mol% | Water | 90% |

Transition metals are powerful catalysts for constructing complex molecular architectures, including heterocyclic systems like 1,3-oxazines. Palladium and gold catalysts have been utilized to synthesize specific analogues, such as benzo[d] doi.orgnih.govoxazines.

Palladium-catalyzed synthesis has been developed for 4-sila-4H-benzo[d] doi.orgnih.govoxazines, which are silicon-containing analogues of biologically relevant oxazines. nih.govresearchgate.net This method involves an intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. nih.gov This synthetic route represents a unique application of the Hiyama coupling to produce functional organosilanes as the primary products. nih.govresearchgate.net

Gold(I)-catalyzed synthesis provides an efficient route to substituted 4H-benzo[d] doi.orgnih.govoxazines via the cycloisomerization of N-(2-alkynyl)aryl benzamides. derpharmachemica.com This protocol is notable for its mild reaction conditions, often proceeding at room temperature or slightly above (30°C) without the need for an inert atmosphere. The gold(I) catalyst promotes a chemoselective 6-exo-dig cyclization, leading to the formation of the oxazine ring in modest to excellent yields. derpharmachemica.com The mechanism involves the coordination of the gold catalyst to the alkyne, followed by a nucleophilic attack from the amide oxygen to form the heterocyclic ring. derpharmachemica.com

Environmentally Benign and Green Synthesis Methods for Tetrahydro-1,3-Oxazines

Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use non-toxic materials, are increasingly influencing the design of synthetic routes. For 1,3-oxazines, this has led to the development of solvent-free, microwave-assisted, and aqueous media-based syntheses.

Eliminating volatile organic solvents is a key goal of green synthesis. Solvent-free reactions, often accelerated by microwave irradiation, offer significant advantages, including reduced pollution, lower costs, and often shorter reaction times with higher yields. researchgate.net

One approach utilizes montmorillonite, a type of clay, as a catalyst for a one-pot, three-component reaction of 1-naphthol, various anilines, and formalin under microwave irradiation. This solvent-free method can produce oxazine derivatives in yields up to 98% within minutes. researchgate.netresearchgate.net Another study reports the synthesis of 1,3-oxazine derivatives under solvent-free conditions at 80°C using a nanocomposite of lacunary phosphomolybdate on TiO₂/g-C₃N₄ as a catalyst, achieving high yields (85–95%) in very short reaction times (5–12 minutes).

A direct comparison between conventional heating and microwave irradiation for the synthesis of benzo doi.orgnih.govoxazine derivatives highlights the benefits of the latter. Reactions that required 12–16 hours under conventional heating were completed in a few minutes under solvent-free microwave conditions, with moderate to excellent yields.

Table 3: Comparison of Conventional vs. Microwave Synthesis of Benzo doi.orgnih.govoxazines

| Reactants | Method | Time | Yield |

|---|---|---|---|

| 2-Naphthol, Formaldehyde, Aniline | Conventional Heating | 14 hr | 62% |

| 2-Naphthol, Formaldehyde, Aniline | Microwave (Solvent-free) | 5 min | 80% |

| Resorcinol, Formaldehyde, Aniline | Conventional Heating | 16 hr | 57% |

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that proceed efficiently in water is a significant achievement in sustainable chemistry.

As mentioned previously (Section 2.4.2), the synthesis of 1,3-oxazine derivatives catalyzed by thiamine hydrochloride is a prime example of a reaction performed in an aqueous medium. doi.org This method leverages the water-solubility of the biodegradable catalyst to facilitate a three-component condensation. doi.org

Another example involves the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and reusable catalyst for the synthesis of various substituted naphtho doi.orgnih.govoxazines in water. This procedure provides high yields and purity under mild conditions, demonstrating that efficient synthesis of these heterocycles can be achieved in a simple and environmentally friendly manner.

Stereoselective and Asymmetric Synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Scaffolds

The introduction of specific stereocenters at the C5 and C6 positions of the tetrahydro-1,3-oxazine ring, as in the case of the 5,6-dimethyl substituted scaffold, presents a significant synthetic challenge. The control over the relative and absolute stereochemistry of these vicinal methyl groups is crucial. Various strategies have been explored to address this, primarily falling into two main categories: chiral auxiliary-based methods and diastereoselective or enantioselective transformations.

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of chiral molecules from prochiral substrates with high stereoselectivity. In the context of tetrahydro-1,3-oxazine synthesis, chiral auxiliaries can be incorporated into either the amino alcohol precursor or the carbonyl component. These auxiliaries guide the cyclization reaction to favor the formation of one diastereomer over the other.

One common approach involves the use of enantiopure amino alcohols derived from the chiral pool, such as those obtained from amino acids or terpenes. For the synthesis of 5,6-dimethyltetrahydro-1,3-oxazines, this would typically involve a chiral 3-amino-4-methyl-2-pentanol. The stereocenters in the amino alcohol backbone direct the stereochemical outcome of the subsequent ring-forming reaction.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of their application in 1,3-oxazine synthesis are well-established. The choice of chiral auxiliary and its point of attachment to the reacting partners are critical for achieving high diastereoselectivity.

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis This table provides examples of common chiral auxiliaries used in asymmetric synthesis, which could be theoretically applied to the synthesis of chiral 5,6-dimethyl-substituted 1,3-amino alcohol precursors.

| Chiral Auxiliary | Class | Typical Application |

| (1R,2S)-Ephedrine | Amino Alcohol | Asymmetric alkylations, reductions |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines |

Diastereoselective and enantioselective transformations offer a more atom-economical approach to chiral tetrahydro-1,3-oxazines by employing chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Diastereoselective Approaches:

Diastereoselective methods often rely on the cyclization of a precursor that already contains one or more stereocenters. For the synthesis of this compound, this would typically involve the reaction of a chiral 3-amino-4-methyl-2-pentanol with an aldehyde. The inherent stereochemistry of the amino alcohol influences the facial selectivity of the aldehyde addition and subsequent cyclization, leading to the preferential formation of one diastereomer of the 1,3-oxazine. The relative stereochemistry (cis or trans) of the 5,6-dimethyl groups is thus established during this ring-forming step.

Studies on related condensed 1,3-oxazine-4-ones have shown that the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. For instance, in the synthesis of cis- and trans-5,6-tetramethylene-2,3,5,6-tetrahydro-1,3-oxazine-4-one derivatives, the cis-isomers were primarily formed. nih.gov This suggests that thermodynamic and kinetic factors play a crucial role in determining the final diastereomeric ratio.

Enantioselective Approaches:

Catalytic enantioselective methods for the synthesis of 1,3-oxazines are highly desirable as they can generate enantiomerically enriched products from achiral starting materials. Such methods often involve the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to create a chiral environment around the reacting molecules.

While specific catalytic enantioselective methods for the direct synthesis of this compound are not prominently reported, related transformations provide a proof of concept. For example, catalytic asymmetric aza-Diels-Alder reactions can be employed to construct chiral six-membered nitrogen-containing heterocycles. nih.gov The development of a catalytic asymmetric Pictet-Spengler reaction or an intramolecular N-acyliminium ion cyclization could potentially provide enantioselective routes to this scaffold.

Influence of Substitution (e.g., 5,6-dimethyl) on Synthetic Efficiency and Selectivity

The presence of substituents on the tetrahydro-1,3-oxazine ring, particularly the vicinal 5,6-dimethyl groups, can significantly impact both the efficiency and the stereochemical outcome of the synthetic route.

Influence on Synthetic Efficiency:

The choice of synthetic route can also be influenced by the substitution pattern. For instance, methods that proceed through sterically demanding transition states may be less efficient for the synthesis of 5,6-disubstituted systems.

Influence on Selectivity:

Diastereoselectivity: The steric interactions between the incoming groups and the existing methyl substituents on the forming ring play a crucial role in directing the diastereoselectivity. In cyclization reactions of acyclic precursors, the substituents will preferentially adopt equatorial positions in the chair-like transition state to minimize steric strain. This conformational preference can be exploited to control the relative stereochemistry of the newly formed stereocenters. For the 5,6-dimethyl substituted ring, a trans arrangement of the methyl groups is often thermodynamically favored to minimize 1,3-diaxial interactions. However, the kinetic product may differ, and the cis/trans ratio can often be influenced by the reaction conditions.

Conformational Effects: The presence of the 5,6-dimethyl groups will lock the tetrahydro-1,3-oxazine ring into a preferred chair conformation. This conformational rigidity can be advantageous in subsequent reactions where the stereochemical outcome is dependent on the conformation of the substrate.

While detailed quantitative data on the specific influence of the 5,6-dimethyl substitution on the synthetic efficiency and selectivity for Tetrahydro-2H-1,3-oxazine is limited in the surveyed literature, the general principles of steric and conformational effects in cyclohexane-like systems provide a strong predictive framework for understanding these influences.

Reactivity and Chemical Transformations of Tetrahydro 1,3 Oxazine Scaffolds

Ring-Opening Reactions and Subsequent Functionalization

The cleavage of the tetrahydro-1,3-oxazine ring is a key transformation that allows for the synthesis of various functionalized acyclic compounds. The stability of the ring can be influenced by factors such as pH and the presence of specific reagents.

Acid-catalyzed hydrolysis represents a common method for ring-opening. This process typically involves the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water, leading to the cleavage of C-O or C-N bonds. The resulting products are often 1,3-amino alcohols or their derivatives, which can be valuable synthetic intermediates. For instance, dihydro-1,3-oxazines are utilized as precursors for substituted aldehydes and ketones through hydrolytic ring-opening. researchgate.net

Reductive ring-opening can also be achieved using various reducing agents. This transformation can lead to the formation of N-methylated 1,3-amino alcohols. The specific outcome of the reaction is highly dependent on the substrate and the reaction conditions employed.

Derivatization and Functional Group Interconversions on the Tetrahydro-1,3-Oxazine Core

The saturated core of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine offers several sites for functionalization, including the substituent methyl groups and the heteroatoms within the ring itself.

Direct functionalization of the methyl groups at the C-5 and C-6 positions is generally challenging due to the unreactive nature of alkyl C-H bonds. Such transformations would likely require harsh conditions, such as free-radical halogenation, which may lack selectivity and could potentially lead to degradation of the heterocyclic ring. More controlled derivatization would typically be accomplished by incorporating functional groups at these positions during the initial synthesis of the oxazine (B8389632) ring.

The nitrogen atom in the tetrahydro-1,3-oxazine ring, being a secondary amine, is a primary site for electrophilic attack. It can readily undergo reactions such as alkylation, acylation, and arylation to form N-substituted derivatives.

The saturated oxazine ring itself is generally resistant to nucleophilic attack. However, its reactivity can be enhanced. For example, while the dihydro-1,3-oxazine system is inert to Grignard reagents, the formation of N-methyl quaternary salts activates the ring, allowing for the addition of alkyl or aryl groups. researchgate.net Subsequent hydrolysis of these addition products can yield a variety of ketonic compounds. researchgate.net

| Reagent Type | Reaction | Result |

| Electrophile (e.g., Alkyl Halide) | N-Alkylation | Formation of N-alkyl-tetrahydro-1,3-oxazinium salt |

| Nucleophile (e.g., Grignard Reagent) | Addition to N-activated ring | Introduction of alkyl/aryl group, leading to ring-opened products after hydrolysis researchgate.net |

Formation of Oxo and Thiono Derivatives

The introduction of carbonyl (oxo) or thiocarbonyl (thiono) groups into the tetrahydro-1,3-oxazine ring creates derivatives with distinct chemical properties. Oxo-derivatives, specifically 1,3-oxazin-ones, are significant heterocyclic scaffolds.

A general synthesis for a 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring system has been developed through a tandem nucleophilic addition and transesterification reaction. researchgate.net For the 1,3-oxazine system, 4-hydroxy-6H-1,3-oxazin-6-ones can react with 1,3-binucleophiles like guanidine, leading to recyclization and the formation of new heterocyclic systems such as 1,3,5-triazines. researchgate.net

The synthesis of thiono derivatives often involves the reaction of the corresponding oxo derivative with a thionating agent, such as Lawesson's reagent. These thiazinane derivatives are also important heterocyclic compounds with a range of potential applications. nih.gov

Rearrangements and Cyclo-reversions of Tetrahydro-1,3-Oxazines

Cyclo-reversion reactions, the reverse of cycloadditions, could potentially occur under thermal or photochemical conditions, leading to the fragmentation of the ring into smaller molecules. The specific pathways would be dictated by the substitution pattern and the stability of the resulting fragments.

Thermal and Photochemical Reactivity of Tetrahydro-1,3-Oxazine Systems

The thermal stability of the tetrahydro-1,3-oxazine ring is generally robust. High temperatures would be required to induce non-specific decomposition. In some applications, morpholine (B109124) (tetrahydro-1,4-oxazine), a related compound, is used in steam systems at high temperatures and pressures, where it decomposes slowly in the absence of oxygen. This suggests that the core ring structure can withstand significant thermal stress.

The photochemical reactivity of saturated heterocycles like tetrahydro-1,3-oxazine is not extensively documented. Reactions would likely involve the cleavage of the weakest bonds, such as the C-O or C-N bonds, upon absorption of UV radiation, potentially leading to radical intermediates and subsequent rearrangement or fragmentation products. The presence of substituents and the specific irradiation wavelength would be critical in determining the reaction outcome.

Ring-Chain Tautomerism and Conformational Equilibria

The chemical behavior of this compound is characterized by two key intramolecular equilibria: ring-chain tautomerism and conformational equilibria of the heterocyclic ring. These phenomena are fundamental to understanding the structure and reactivity of this scaffold.

Ring-Chain Tautomerism

Tetrahydro-1,3-oxazine derivatives, particularly those unsubstituted at the nitrogen atom (N-H), can exist in a dynamic equilibrium with their corresponding open-chain tautomer, which is an imine (Schiff base) of a 1,3-aminoalcohol. acs.orgnih.gov This reversible isomerization involves the cleavage of the C2-N3 bond and the formation of a carbon-nitrogen double bond.

The equilibrium between the cyclic (ring) and acyclic (chain) forms is sensitive to a variety of external factors. The stability of either tautomer can be influenced by the solvent, temperature, and pH of the medium. Generally, the cyclic form is favored in non-polar solvents, while polar protic solvents can stabilize the open-chain imine form through hydrogen bonding. In acidic conditions, protonation of the ring nitrogen can facilitate ring opening.

While specific quantitative data for this compound is not extensively documented in publicly available literature, the general principles of this tautomerism apply. The table below illustrates the expected qualitative shift in equilibrium based on environmental conditions.

| Condition | Predominant Tautomer | Justification |

|---|---|---|

| Non-polar solvent (e.g., hexane) | Cyclic (Tetrahydro-1,3-oxazine) | The closed-ring structure is generally more stable in the absence of strong solute-solvent interactions. |

| Polar aprotic solvent (e.g., DMSO) | Equilibrium Mixture | The solvent can stabilize both forms to some extent, leading to a measurable equilibrium. |

| Polar protic solvent (e.g., ethanol) | Open-chain (Imine) | Hydrogen bonding from the solvent can stabilize the hydroxyl and imine groups of the open-chain form. |

| Acidic pH | Open-chain (Iminium ion) | Protonation of the nitrogen facilitates cleavage of the C-N bond, favoring the open, protonated imine structure. |

Conformational Equilibria

The conformational equilibrium is governed by the energetic cost of unfavorable steric interactions, primarily 1,3-diaxial interactions. Based on studies of related tetrahydro-1,3-oxazine systems, certain conformational preferences are well-established:

Alkyl substituents on the carbon atoms of the ring strongly prefer an equatorial orientation to avoid steric clashes with other axial substituents.

In N-unsubstituted tetrahydro-1,3-oxazines, the N-H proton shows a preference for the axial position. rsc.org

Trans-Isomer Conformational Equilibrium

For the trans-isomer, the two methyl groups are on opposite sides of the ring. This arrangement allows for a chair conformation where both the C5-methyl and C6-methyl groups occupy equatorial positions simultaneously. This diequatorial conformer is expected to be overwhelmingly the most stable, as it minimizes steric strain. The alternative chair conformer, with both methyl groups in axial positions, would be highly energetically unfavorable due to severe 1,3-diaxial interactions.

| Conformer | C5-Methyl Position | C6-Methyl Position | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | Highly Favored | Minimal steric strain. |

| Chair 2 | Axial | Axial | Highly Disfavored | Severe 1,3-diaxial interactions between methyl groups and axial hydrogens. |

Cis-Isomer Conformational Equilibrium

In the cis-isomer, the methyl groups are on the same side of the ring. In any chair conformation, this necessitates that one methyl group be in an axial position while the other is equatorial. The molecule therefore exists as an equilibrium between two rapidly interconverting chair forms. The position of this equilibrium will depend on the relative severity of the axial interactions in each conformer.

Conformer A (5-eq, 6-ax): The C5-methyl group is equatorial, and the C6-methyl group is axial. The primary steric strain arises from the 1,3-diaxial interaction between the C6-axial methyl group and the axial hydrogen at C4.

Conformer B (5-ax, 6-eq): The C5-methyl group is axial, and the C6-methyl group is equatorial. The primary steric strain comes from the 1,3-diaxial interactions between the C5-axial methyl group and the axial hydrogens at C3 (the N-H proton) and the lone pair on the oxygen atom.

The relative stability of Conformer A versus Conformer B is difficult to predict without precise computational or experimental data, as it depends on the complex interplay of these competing steric repulsions.

| Conformer | C5-Methyl Position | C6-Methyl Position | Key Steric Interactions |

|---|---|---|---|

| Chair A | Equatorial | Axial | Interaction between axial C6-Me and axial H at C4. |

| Chair B | Axial | Equatorial | Interactions between axial C5-Me and axial N-H proton and oxygen lone pair. |

Advanced Spectroscopic and Structural Characterization Techniques for Tetrahydro 1,3 Oxazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's conformation. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons of the two methyl groups and the protons on the heterocyclic ring at positions 2, 4, 5, and 6. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons on carbons adjacent to the heteroatoms (C2, C4, C6) are expected to appear at a lower field (higher ppm) compared to those on C5. Spin-spin coupling patterns (J-coupling) would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show six distinct signals corresponding to the four carbons of the oxazine (B8389632) ring (C2, C4, C5, C6) and the two methyl group carbons. As in ¹H NMR, carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C4, C6) will be deshielded and resonate at a lower field.

2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the sequence of protons within the ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for substituted tetrahydro-1,3-oxazine rings.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (-O-CH₂-N-) | ~4.0 - 4.5 | ~75 - 85 |

| C4 (-N-CH₂-C-) | ~2.8 - 3.2 | ~45 - 55 |

| C5 (-C-CH(CH₃)-C-) | ~1.8 - 2.2 | ~30 - 40 |

| C6 (-C-CH(CH₃)-O-) | ~3.5 - 4.0 | ~70 - 80 |

| 5-CH₃ | ~0.9 - 1.1 | ~15 - 20 |

| 6-CH₃ | ~1.1 - 1.3 | ~18 - 23 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary and are used to confirm the presence of the tetrahydro-1,3-oxazine core. conicet.gov.ar

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene (B1212753) groups.

N-H Stretching: A moderate band around 3300-3400 cm⁻¹ for the N-H bond of the secondary amine within the ring.

C-O Stretching: A strong, characteristic band in the 1100-1250 cm⁻¹ region, indicative of the C-O-C ether linkage.

C-N Stretching: A moderate absorption band in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. While C-O and C-N stretching modes are also active in Raman, the spectrum can offer additional details, particularly for the skeletal vibrations of the heterocyclic ring, which may be weak or absent in the IR spectrum. conicet.gov.ar

Table 2: Expected Key Vibrational Bands for this compound This table presents hypothetical data based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3400 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | IR | 1100 - 1250 | Strong |

| C-N Stretch (Amine) | IR, Raman | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nist.gov For this compound (C₇H₁₅NO), the exact molecular weight is 129.1154 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 129. The molecule would then undergo characteristic fragmentation. Cleavage of bonds adjacent to the heteroatoms is a common pathway for such heterocyclic systems. chemguide.co.uklibretexts.org Expected fragmentation could include:

Loss of a methyl group (•CH₃) to give a fragment at m/z 114.

Alpha-cleavage adjacent to the nitrogen or oxygen, leading to the opening of the ring and subsequent fragmentation. For example, cleavage of the C5-C6 bond could lead to various smaller charged fragments.

Loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄).

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This compound is a fully saturated aliphatic heterocycle. It lacks chromophores—conjugated π-systems or carbonyl groups—that typically absorb light in the UV-Vis range (200-800 nm). Therefore, this compound is not expected to show any significant absorbance in a standard UV-Vis spectrum. This technique would primarily be useful to confirm the absence of unsaturated impurities.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. rsc.org This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would confirm the conformation of the six-membered ring, which is expected to adopt a stable chair-like conformation similar to cyclohexane (B81311). X-ray analysis would also definitively establish the relative stereochemistry of the two methyl groups at the C5 and C6 positions (i.e., whether they are cis or trans to each other) and their orientation (axial or equatorial) on the ring. rsc.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. For a purified sample of this compound (C₇H₁₅NO), the experimentally determined percentages should closely match the calculated theoretical values. This serves as a crucial check of the compound's stoichiometric purity.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₅NO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 65.07% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 11.70% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.84% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.38% |

| Total | - | - | 129.203 | 100.00% |

Advanced Chromatographic and Purity Assessment Methods (e.g., HPLC, PXRD, TLC)

A combination of chromatographic techniques is employed to separate, purify, and assess the purity of the synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A single spot under various solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and for quantitative analysis. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (column, mobile phase, flow rate).

Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction provides the detailed molecular structure, PXRD is used to analyze a polycrystalline powder. nih.gov It can identify the crystalline phase of the bulk material and is an excellent tool for assessing its phase purity, ensuring that the sample consists of a single crystalline form and is not amorphous or a mixture of different crystal structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Computational and Theoretical Investigations of Tetrahydro 1,3 Oxazine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and spectroscopic parameters of molecules. DFT calculations have been instrumental in elucidating the conformational preferences and properties of various tetrahydro-1,3-oxazine derivatives. ekb.eg

Conformational Analysis and Energy Landscapes of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

The tetrahydro-1,3-oxazine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two different heteroatoms (oxygen and nitrogen) and substituents leads to a more complex conformational landscape. Computational studies on the parent tetrahydro-1,3-oxazine and its N-methyl derivative reveal that the chair conformer is the most stable, but several twist forms also exist as local minima on the potential energy surface. researchgate.netresearchgate.net The interconversion between axial and equatorial chair forms can occur through various pathways, including direct chair-chair transitions via pyramidal inversion of the nitrogen atom. researchgate.net

For this compound, the two methyl groups at the C5 and C6 positions are expected to be the primary determinants of the preferred conformation. To minimize steric hindrance (1,3-diaxial interactions), the bulky methyl groups will preferentially occupy equatorial positions. This leads to several possible diastereomeric chair conformations, with the trans-diequatorial conformer generally being the most stable.

DFT calculations can map the potential energy surface, identifying the global minimum (the most stable conformer) and the energy barriers for conversion to other, less stable conformers (e.g., twist-boat or alternative chair forms). Studies on 5-methyl and 3,5-dimethyltetrahydro-1,3-oxazine have shown that the chair-chair conformational equilibrium is shifted toward the conformer with an equatorial orientation of the methyl group on the C5 carbon. researchgate.net

Illustrative Conformational Energy Data for this compound The following data is illustrative, based on principles of conformational analysis and findings for similar substituted tetrahydro-1,3-oxazines.

| Conformer (Methyl Group Orientations at C5, C6) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| trans-diequatorial | 0.00 | Most Stable (Global Minimum) |

| cis-axial, equatorial | ~1.8 - 2.5 | Less Stable |

| cis-equatorial, axial | ~2.0 - 2.8 | Less Stable |

| trans-diaxial | > 5.0 | Least Stable (High Steric Strain) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. d-nb.info By calculating the magnetic shielding tensors and vibrational frequencies for an optimized geometry, it is possible to obtain theoretical NMR and IR spectra that correlate well with experimental results. mdpi.comnih.gov

NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. For this compound, DFT can predict the ¹H and ¹³C chemical shifts for each of its stable conformers. The predicted shifts for the methyl protons and carbons would be highly dependent on their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The accuracy of these predictions can be enhanced by considering solvent effects and averaging the shifts of different conformers based on their Boltzmann population distribution. d-nb.info

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts These are estimated values based on DFT principles and data for related heterocyclic systems.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₂ | C2 (O-CH₂-N) | ~4.0-4.8 | ~75-85 |

| CH₂ | C4 (N-CH₂) | ~2.5-3.5 | ~45-55 |

| CH-CH₃ | C5 | ~1.5-2.5 | ~30-40 |

| CH-CH₃ | C6 | ~3.5-4.5 | ~65-75 |

| NH | N3 | Broad, ~1.5-3.0 | - |

| CH₃ | C5-Methyl | ~0.8-1.2 | ~15-25 |

| CH₃ | C6-Methyl | ~1.0-1.4 | ~18-28 |

IR Frequencies: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the N-H stretching frequency (typically around 3300-3400 cm⁻¹), C-H stretching of the methyl and methylene (B1212753) groups (2800-3000 cm⁻¹), and characteristic C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for understanding the intricate details of chemical reactions. nih.govrsc.org By mapping the reaction pathway from reactants to products, these methods can identify transition states—the highest energy points along the reaction coordinate—and calculate the associated activation energies. This information is crucial for predicting reaction feasibility, understanding reaction rates, and explaining stereochemical outcomes. nih.gov

For the tetrahydro-1,3-oxazine system, quantum chemical modeling can be applied to investigate:

Synthesis Reactions: Modeling the final ring-closing step in the synthesis of the tetrahydro-1,3-oxazine ring can provide insights into the reaction mechanism, helping to optimize reaction conditions.

Ring-Opening Reactions: The stability of the oxazine (B8389632) ring can be assessed by calculating the energy barriers for acid- or base-catalyzed ring-opening reactions.

Reactions of Substituents: The influence of the heterocyclic ring on the reactivity of the methyl groups or the N-H proton can be explored.

While specific studies on this compound are not available, the principles of these calculations are broadly applicable and provide a powerful predictive tool for exploring its potential chemical transformations. nih.gov

Tautomerism Studies in Tetrahydro-1,3-Oxazine Derivatives, Including Solvent-Assisted Processes

Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. In the context of 1,3-oxazine derivatives, the most relevant form is ring-chain tautomerism, where an equilibrium exists between the cyclic oxazine structure and an open-chain imine or Schiff base. mtmt.hu This phenomenon is more common in derivatives with specific substituents that can stabilize the open-chain form.

For a saturated system like this compound, ring-chain tautomerism is not expected to be significant under normal conditions. However, computational studies are vital for investigating such equilibria in more complex derivatives.

Theoretical methods can calculate the relative Gibbs free energies of different tautomers to predict their equilibrium populations. nih.govresearchgate.net Furthermore, these studies can explicitly model the role of solvent molecules. Solvents, particularly polar and protic ones like water or alcohols, can stabilize certain tautomers through hydrogen bonding or dipole-dipole interactions, significantly shifting the equilibrium. rsc.org Quantum chemical calculations can model "solvent-assisted" proton transfer mechanisms, where solvent molecules actively participate in the transition state, lowering the energy barrier for tautomerization. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system, providing valuable insights into conformational flexibility, solvent effects, and intermolecular interactions on a nanosecond to microsecond timescale. dovepress.comnih.gov

For this compound, an MD simulation would typically involve placing a model of the molecule in a "box" filled with explicit solvent molecules (e.g., water). The simulation would then calculate the trajectories of all atoms over time. mdpi.com

Analysis of these trajectories can reveal:

Conformational Dynamics: How the oxazine ring flexes and transitions between different chair and boat conformations in solution.

Solvent Structuring: How water molecules arrange themselves around the solute molecule, forming a solvation shell. The simulation can identify specific hydrogen bonding interactions between the N-H group or the ring oxygen and surrounding water molecules.

Diffusion and Rotational Motion: The translational and rotational diffusion coefficients of the molecule can be calculated, providing information about its mobility in a given solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org If a set of Tetrahydro-1,3-oxazine derivatives were synthesized and tested for a specific biological effect (e.g., antibacterial or anti-neoplastic activity), QSAR could be employed to guide the design of more potent analogues. nih.govijpsr.info

The QSAR process involves several steps:

Data Set: A collection of molecules with known structures and measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from quantum calculations), and topological indices that describe the molecular shape and connectivity. jocpr.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a hypothetical series of this compound derivatives with varying substituents, a QSAR model could identify which structural features (e.g., steric bulk, electronic properties at a certain position) are critical for enhancing activity, thereby enabling the rational design of new, optimized compounds.

Molecular Docking and Ligand-Target Interaction Prediction for Tetrahydro-1,3-Oxazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding affinity and interaction of a ligand with its target protein. In the context of tetrahydro-1,3-oxazine derivatives, molecular docking studies have been employed to elucidate their potential as therapeutic agents by examining their interactions with specific biological targets.

For instance, a study on a series of synthesized oxazine derivatives investigated their potential as antibacterial agents by docking them against the tetracycline (B611298) repressor protein (TetR). The results revealed that derivatives featuring a 4-chlorobenzamide (B146232) group at the 2-position exhibited a higher binding affinity for TetR than the reference antibiotic, tetracycline. ekb.egresearchgate.net This suggests that these oxazine derivatives could act as potent inhibitors of this bacterial resistance mechanism.

Another research effort focused on the anti-inflammatory potential of oxazine derivatives by performing docking studies against the cyclooxygenase-2 (COX-2) enzyme. derpharmachemica.com The synthesized compounds were docked into the active site of COX-2, and their binding energies were correlated with their in vitro anti-inflammatory activity. This computational approach helps in understanding the structure-activity relationships and in designing more potent and selective COX-2 inhibitors.

The predictive power of molecular docking lies in its ability to provide detailed insights into the intermolecular interactions between the ligand and the target's active site residues. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

| Oxazine Derivative | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Oxazine with 4-chlorobenzamide at position 2 | Tetracycline Repressor (TetR) | Data Not Specified | Data Not Specified | Antibacterial |

| N-{4-[2-amino-4-(substituted phenyl)-6H- ekb.egnih.gov oxazine-6-yl]-phenyl}-isonicotinamide | Cyclooxygenase-2 (COX-2) | -7.5 to -9.2 | ARG120, TYR355, SER530 | Anti-inflammatory |

Hirshfeld Surface Analysis and Intermolecular Interactions in Solid-State Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this method provides a unique fingerprint of the molecular environment.

A study on 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.netderpharmachemica.comnih.govmdpi.comoxazino[2,3-e] nih.govmdpi.comoxazine provides a clear example of this application. nih.goviucr.org The Hirshfeld surface analysis of this compound revealed that H···H contacts make the most significant contribution to the surface, accounting for 58.9% of the total interactions. nih.goviucr.org This is followed by C···H/H···C interactions, which contribute 24.6%. nih.goviucr.org The analysis also identified the presence of C—H···O and N—H···C contacts that link the molecules into layers. nih.goviucr.org

Similarly, an investigation into a novel 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] ekb.egnih.govoxazine utilized Hirshfeld surface analysis to examine its intermolecular interactions. mdpi.com The study identified significant C–H···N, C–H···O, and C–H···π interactions within the crystal structure, which were visualized as distinct red spots on the dnorm mapped Hirshfeld surface. mdpi.com

These analyses are crucial for understanding the stability of the crystal lattice and can provide insights into the physicochemical properties of the solid material, such as solubility and polymorphism.

| Compound | H···H | C···H/H···C | O···H/H···O | N···H/H···N | Other Contacts |

|---|---|---|---|---|---|

| 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.netderpharmachemica.comnih.govmdpi.comoxazino[2,3-e] nih.govmdpi.comoxazine | 58.9% | 24.6% | Data Not Specified | Data Not Specified | 16.5% |

| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] ekb.egnih.govoxazine | Data Not Specified | Present | Present | Present | Data Not Specified |

Applications of Tetrahydro 1,3 Oxazines in Advanced Organic Synthesis

Utilization as Synthetic Intermediates and Chiral Building Blocks in Complex Molecule Synthesis

Tetrahydro-1,3-oxazines are widely recognized for their utility as synthetic intermediates. derpharmachemica.comsciresliterature.orgresearchgate.nettpcj.org Their stable six-membered ring can be selectively cleaved under various conditions to reveal masked functionalities, making them valuable precursors in multi-step syntheses. The nitrogen and oxygen atoms within the ring provide sites for further functionalization and can influence the stereochemical outcome of reactions at adjacent centers.

A key application lies in their use as chiral building blocks. nih.gov By introducing chirality into the oxazine (B8389632) ring, either through the use of chiral starting materials or via asymmetric synthesis, chemists can transfer that stereochemical information to subsequent products. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules where specific stereoisomers are required for desired activity. For instance, novel helical 1,3-oxazines have been prepared to construct complex chiral frameworks. nih.gov These chiral scaffolds are instrumental in asymmetric catalysis and the development of materials with unique chiroptical properties.

Stereoselective Construction of Functionalized Aliphatic and Heterocyclic Systems

The constrained conformation of the tetrahydro-1,3-oxazine ring allows for a high degree of stereocontrol in reactions, enabling the construction of complex functionalized systems.

Ketones with Quaternary Carbons: While research on ketones with α-quaternary carbons often involves dihydro-1,3-oxazines, the principles can be extended to the tetrahydro-1,3-oxazine framework. acs.org The oxazine ring can act as a temporary scaffold to direct the stereoselective alkylation at the α-position. Subsequent hydrolysis of the oxazine reveals a ketone bearing a newly formed, sterically congested quaternary carbon center—a structural motif that is challenging to construct using traditional methods. acs.orgchemrxiv.orgchemrxiv.org

Pyrrolidines: A significant advancement has been the development of methods to convert tetrahydro-1,3-oxazines into highly substituted pyrrolidines. rsc.orgrsc.orgresearchgate.net This transformation often proceeds via a rearrangement and ring-opening sequence. For example, chiral isoxazolidines can be rearranged into tetrahydro-1,3-oxazines, which are then treated with nucleophiles. rsc.org The subsequent ring-opening and recyclization afford chiral tetrasubstituted pyrrolidines in a diastereoselective manner. rsc.org This strategy provides a novel pathway to a class of heterocycles that are prevalent in biologically active compounds. rsc.orgrsc.org

Table 1: Synthesis of Chiral Pyrrolidines from Tetrahydro-1,3-oxazines This table summarizes the diastereoselective synthesis of pyrrolidines through the nucleophilic opening of tetrahydro-1,3-oxazine intermediates derived from isoxazolidines.

| Entry | Isoxazolidine (B1194047) Precursor | Rearranged Tetrahydro-1,3-oxazine Intermediate | Nucleophile | Final Pyrrolidine (B122466) Product | Diastereomeric Ratio (d.r.) |

| 1 | Chiral Phenyl-substituted Isoxazolidine | Bicyclic Phenyl-oxazine | Phenylmagnesium bromide | Tetrasubstituted Phenyl-pyrrolidine | >95:5 |

| 2 | Chiral Benzyl-substituted Isoxazolidine | Bicyclic Benzyl-oxazine | Methylmagnesium iodide | Tetrasubstituted Methyl-pyrrolidine | >95:5 |

| 3 | Chiral Phenyl-substituted Isoxazolidine | Bicyclic Phenyl-oxazine | Sodium borohydride | Trisubstituted Phenyl-pyrrolidine | 90:10 |

Data synthesized from findings reported in scientific literature. rsc.org

Development of Molecular Switches and Responsive Materials Based on Oxazine Core Structures

The inherent reactivity of the oxazine ring, particularly its ability to undergo ring-opening and closing reactions in response to external stimuli, makes it an excellent candidate for the development of molecular switches and smart materials. scite.ai

Researchers have engineered oxazine-based molecules that can switch between two or more stable states upon exposure to triggers like pH changes or light. rsc.org For example, oxazine-coumarin molecular switches have been developed with finely tunable pH and temperature sensitivity. rsc.org By modifying substituents on the aromatic core, the pH transition point can be precisely controlled. This strategic tuning allows for the creation of materials that exhibit significant changes in their optical or electronic properties in response to subtle environmental shifts. rsc.org

Furthermore, the integration of the oxazine core into polymer backbones has led to the creation of responsive materials. nih.govtue.nl These materials can undergo reversible changes in properties such as solubility or conformation, making them suitable for applications in sensors, drug delivery systems, and soft robotics.

Polymerizable Monomers and Their Role in Macromolecular Science

Tetrahydro-1,3-oxazine derivatives, and more broadly 1,3-oxazines, can be designed as polymerizable monomers. researchgate.net The most common route to polymerization is through cationic ring-opening polymerization (CROP) of the heterocyclic ring. nih.govnih.gov This process is often initiated thermally or by using a cationic initiator, leading to the formation of high-performance polymers. nih.govmdpi.com

The resulting poly(1,3-oxazine)s exhibit a range of desirable properties, including high thermal stability, low water absorption, and good mechanical performance. scite.ai A notable area of research is the development of thermoresponsive poly(2-oxazine)s. nih.govtue.nl These polymers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they are soluble at lower temperatures but become insoluble and precipitate as the temperature is raised. nih.gov The specific cloud point temperature can be tuned by altering the substituents on the oxazine monomer, allowing for the creation of "smart" polymers for various applications. nih.govtue.nl

Table 2: Properties of Thermoresponsive Poly(2-oxazine)s This table highlights the tunable cloud point temperatures (TCP) of polymers derived from different 2-substituted-2-oxazine monomers.

| Monomer | Polymer | Cloud Point Temperature (TCP) in Water (°C) |

| 2-Ethyl-2-oxazine (EtOZI) | pEtOZI | ~25 |

| 2-n-Propyl-2-oxazine (nPropOZI) | pnPropOZI | < 20 |

| 2-Isopropyl-2-oxazine (iPropOZI) | piPropOZI | < 20 |

Data based on research into thermoresponsive polymers. nih.gov

Precursors for Natural Product Scaffolds and Analogue Synthesis

The structural motifs accessible from tetrahydro-1,3-oxazine intermediates are frequently found in natural products. researchgate.netumpr.ac.id Consequently, these heterocycles serve as valuable precursors in the total synthesis of natural products and the preparation of their analogues for structure-activity relationship (SAR) studies. researchgate.netorganic-chemistry.org Their ability to establish key stereocenters and complex ring systems makes them powerful tools in the synthetic chemist's arsenal.

For example, the stereoselective synthesis of pyrrolidine alkaloids can be achieved using strategies that involve tetrahydro-1,3-oxazine intermediates. nih.gov The methodology allows for the rapid assembly of the core heterocyclic scaffold, which can then be elaborated to afford the final natural product target. By modifying the starting materials or the reaction conditions, a diverse library of analogues can be generated, which is crucial for medicinal chemistry programs aimed at optimizing the biological activity of a natural product lead. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Interactions of Tetrahydro 1,3 Oxazine Derivatives

Elucidation of Structural Determinants for Molecular Interactions and Recognition

The molecular interactions of tetrahydro-1,3-oxazine derivatives are governed by the inherent structural features of the heterocyclic ring and the nature of its substituents. The saturated six-membered ring, containing both an oxygen and a nitrogen atom at positions 1 and 3, respectively, creates a defined geometry with specific electronic properties. The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating anchoring to biological targets like protein active sites.

In fused-ring systems containing the oxazine (B8389632) moiety, the planarity and dihedral angles between the rings become significant structural determinants. Crystal structure analysis of complex oxazine derivatives reveals how intermolecular forces, such as C—H⋯O contacts, dictate the packing and layering of molecules, providing a model for how these compounds might interact with planar regions of a biological target.

Rational Design Principles Based on Conformational Preferences and Substituent Effects (e.g., 5,6-dimethyl)

Rational drug design relies heavily on understanding the conformational behavior of a scaffold. For the tetrahydro-1,3-oxazine ring, nonempirical studies have shown that it exists as an equilibrium of chair and twist conformers, with the chair conformation being the most stable. The interconversion between different conformers involves overcoming specific energy barriers, and the presence of substituents can significantly influence both the conformational equilibrium and the dynamics of this process.

Substituents on the carbon atoms of the ring tend to favor the equatorial position to minimize steric strain, a common principle in cyclohexane (B81311) chemistry. This has been demonstrated in studies of 5-methyltetrahydro-1,3-oxazine, where quantum chemical calculations and NMR data confirmed that the conformational equilibrium is shifted toward the conformer with an equatorially oriented methyl group. Similarly, for 5-nitro-tetrahydro-1,3-oxazines, the chair conformation is predominant, but the orientation of substituents is highly dependent on their nature; for example, methyl and ethyl groups at the nitrogen atom are axial, while bulkier t-butyl groups are equatorial.

Applying these principles to the target compound, Tetrahydro-5,6-dimethyl-2H-1,3-oxazine , allows for predictions of its conformational behavior. The methyl groups at the C5 and C6 positions would be expected to preferentially occupy equatorial positions to reduce 1,3-diaxial interactions, which are sterically unfavorable. This preference would lock the ring into a more rigid conformational state, reducing its flexibility but presenting a well-defined shape for interaction with a target. The specific stereochemistry (cis or trans) of the dimethyl substitution would further define the molecule's topology and its potential binding modes.

| Compound | Predominant Conformation | Key Substituent Orientation | Reference |

| Tetrahydro-1,3-oxazine | Chair | NH group is predominantly axial | |

| 5-Methyltetrahydro-1,3-oxazine | Chair | 5-methyl group is predominantly equatorial | |

| 3,5-Dimethyltetrahydro-1,3-oxazine | Chair | 5-methyl group is predominantly equatorial | |

| 5-Nitro-3-methyl-tetrahydro-1,3-oxazine | Chair | 3-methyl group is axial; 5-nitro group is axial | |

| 5-Nitro-3-t-butyl-tetrahydro-1,3-oxazine | Chair | 3-t-butyl group is equatorial; 5-nitro group is axial |

Computational Insights into Ligand-Protein Binding Mechanisms (e.g., DNA Gyrase Inhibition)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how ligands like tetrahydro-1,3-oxazine derivatives might bind to protein targets. DNA gyrase, an essential bacterial enzyme, is a common target for antibacterial drug development, and its ATP-binding subunit (GyrB) is a well-characterized pocket for inhibitor binding.